molecular formula C15H18FN3O2 B2378429 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1226448-84-5

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Cat. No.: B2378429
CAS No.: 1226448-84-5
M. Wt: 291.326
InChI Key: BXQOARVOHSVCFF-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an acetamide moiety linked to a fluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl iodide in the presence of a strong base like sodium hydride to introduce the dimethyl groups at the 3 and 5 positions.

    Attachment of the Acetamide Moiety: The resulting dimethylpyrazole is reacted with chloroacetyl chloride to form the chloroacetamide intermediate.

    Introduction of the Fluorophenoxyethyl Group: Finally, the chloroacetamide intermediate is reacted with 4-fluorophenol in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxyethyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxides of the pyrazole ring.

    Reduction: Conversion of the acetamide group to an amine.

    Substitution: Replacement of the fluorine atom with other nucleophiles, leading to various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenoxyethyl group can enhance its binding affinity and specificity, while the pyrazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: A pyrazole derivative with a pyridine ring, used in coordination chemistry and as a ligand.

    3,5-dimethylpyrazole: A simpler pyrazole derivative with dimethyl groups, used as an intermediate in organic synthesis.

    N-(2-(4-fluorophenoxy)ethyl)acetamide: A compound with a similar acetamide and fluorophenoxyethyl structure, used in medicinal chemistry.

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is unique due to the combination of its pyrazole ring, dimethyl groups, and fluorophenoxyethyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-11-9-12(2)19(18-11)10-15(20)17-7-8-21-14-5-3-13(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQOARVOHSVCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCOC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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